Fedotozine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIWCDXKCUDEH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318556 | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123618-00-8 | |
| Record name | Fedotozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fedotozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedotozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEDOTOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interaction Modalities
Kappa Opioid Receptor Agonism
Fedotozine is derived from the arylacetamide series of compounds and acts as a peripherally specific selective kappa opioid receptor agonist. nih.govwikipedia.orgwikipedia.org
This compound has been characterized as a selective κ1-opioid receptor agonist. nih.govwikipedia.orgwikipedia.org Its binding affinity for kappa opioid receptors in mouse brain membranes has been reported with a K_i value of 0.16 nM. wikipedia.org This selectivity contributes to its peripheral action, which aims to minimize central nervous system-related side effects often associated with centrally acting opioid compounds. nih.govwikipedia.org
Table 1: this compound Binding Affinity
| Receptor Type | Binding Affinity (K_i) | Source |
| Kappa Opioid Receptor (mouse brain membranes) | 0.16 nM | wikipedia.org |
Further refinement of its selectivity reveals that this compound exhibits a particular preference for the κ1A-receptor subtype. nih.govwikipedia.org This specific subtype preference underscores its targeted pharmacological effects.
Kappa opioid receptor activation by agonists, including this compound, is primarily coupled to the Gi/G0 protein. mims.com This coupling leads to an increase in phosphodiesterase activity, which subsequently breaks down cyclic adenosine (B11128) monophosphate (cAMP), resulting in an inhibitory effect in neurons. mims.com Beyond G-protein coupling, KORs also interact with inward-rectifier potassium and N-type calcium ion channels. mims.com Agonist-induced stimulation of the KOR can also lead to the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase, p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases. mims.com
Pharmacological studies have demonstrated that this compound elicits a peripheral antinociceptive action. wikipedia.org Its primary effects are observed at the afferent nerve pathways originating from the gut. wikipedia.orgwikidata.org this compound modulates the processing of visceral sensations along these pathways, thereby influencing the perception of gut stimuli at the brain level. wikipedia.org It has been shown to modify reflexes in various pathological conditions, such as experimental gut inflammation, chemically-induced peritonitis, and post-operative ileus. wikipedia.org Furthermore, this compound decreases nociceptive reflexes triggered by noxious gut distension in animal models. wikipedia.org
Functional Selectivity and Biased Agonism Research
Functional selectivity, also known as biased agonism or biased signaling, is a phenomenon where a ligand selectively activates certain signal transduction pathways relative to a reference ligand at the same receptor. wikipedia.orgtocris.com This concept has gained significant attention in G protein-coupled receptor (GPCR) pharmacology, including the study of opioid receptors. wikipedia.orgwikidata.org
GPCRs, upon activation by an extracellular ligand, undergo conformational changes that activate internal signal transduction pathways, leading to cellular responses. newdrugapprovals.org These pathways primarily involve either G-protein coupling or the recruitment of β-arrestins. newdrugapprovals.orgfishersci.cathermofisher.com While G-protein coupling typically mediates the primary therapeutic effects, β-arrestin recruitment is often associated with receptor desensitization, internalization, and, in some cases, undesirable side effects. newdrugapprovals.orgfishersci.cathermofisher.comnih.gov The degree to which each pathway is activated can depend on the specific ligand binding to the receptor. wikipedia.org Kappa opioid receptor agonists are broadly classified into non-biased, G protein-biased, and β-arrestin recruitment-biased categories based on their signaling profiles. cenmed.comguidetopharmacology.org
The exploration of G-protein biased agonism at opioid receptors represents a strategy to develop therapeutics with improved pharmacological profiles, aiming to achieve desired effects while reducing adverse outcomes. wikipedia.orgtocris.comnewdrugapprovals.orgguidetopharmacology.orgnih.govnih.govwikipedia.org For instance, G-protein biased agonists at the μ-opioid receptor have shown promise in preclinical studies for treating pain with a reduced risk of addictive potential and respiratory depression, which are common side effects of conventional opioids. wikipedia.orgtocris.com
The hypothesis behind this approach is that G-protein signaling mediates beneficial effects like analgesia, whereas β-arrestin signaling may be implicated in certain adverse effects. guidetopharmacology.orgnih.govnih.gov By preferentially activating the G-protein pathway, biased agonists could potentially offer a broader therapeutic window. nih.gov this compound's characteristic as a peripherally specific kappa opioid receptor agonist, which notably does not induce diuresis unlike some conventional kappa agonists, aligns with the principles of developing functionally selective compounds to achieve a more favorable pharmacological profile by avoiding certain undesirable effects. nih.gov
Analysis of β-Arrestin-2 Dependent Signaling in Kappa Receptor Agonism
Kappa opioid receptors (KORs), like other G-protein coupled receptors (GPCRs), signal through canonical pathways involving both G-protein activation and β-arrestin-2 recruitment guidetopharmacology.org. While G-protein signaling is often associated with the therapeutic effects of KOR agonists, β-arrestin-2 dependent signaling has been linked to undesirable adverse effects, including dysphoria, aversion, and sedation guidetopharmacology.orgmims.com. The development of G protein-biased KOR agonists is thus a strategy to minimize these adverse effects in drug design mims.com. Specific research detailing this compound's particular bias towards G-protein signaling versus β-arrestin-2 recruitment was not explicitly identified in the provided literature.
Investigation of Non-Opioid Receptor Mediated Cellular Effects
Beyond its opioid receptor agonism, this compound exhibits direct cellular effects that are not mediated by opioid receptors, particularly on smooth muscle tissues.
This compound has been shown to induce a concentration-dependent contraction of isolated smooth muscle cells derived from the longitudinal muscle layer of the guinea pig ileum alfa-chemistry.comfishersci.co.uk. The maximum decrease in cell length observed with this compound was not significantly different from that caused by acetylcholine, indicating a potent contractile effect alfa-chemistry.comfishersci.co.uk.
Early or Alternative Receptor Hypotheses
The pharmacological profile of this compound has prompted investigations into various receptor interactions to fully characterize its mechanism of action.
While 5-HT4 receptor agonists are recognized for their role in modulating gastrointestinal motility and are used in therapies for related pathologies, direct historical consideration or explicit hypotheses proposing this compound as a 5-HT4 receptor agonist were not found within the scope of the consulted literature.
This compound is primarily classified as a peripheral kappa opioid receptor agonist, with a noted preference for the κ1A subtype wikipedia.org. In in vitro studies, this compound exhibits submicromolar affinity for opioid receptors in guinea pig brain and myenteric plexus preparations, with a weak specificity for mu (µ)-receptors. More specifically, it demonstrates high affinity for kappa opioid receptors in mouse brain membranes, with a reported Ki value of 0.16 nM.
The following table summarizes key receptor binding affinities for this compound:
| Receptor Type | Species/Tissue | Binding Affinity (Ki) | Reference |
| Kappa Opioid Receptor (KOR) | Mouse brain membranes | 0.16 nM | |
| Opioid Receptors (general) | Guinea pig brain/myenteric plexus | Submicromolar affinity | |
| Mu Opioid Receptor (MOR) | Guinea pig brain/myenteric plexus | Weak specificity |
Preclinical Pharmacodynamics and Physiological System Modulation
Modulation of Visceral Nociception and Hypersensitivity in Animal Models
Fedotozine exhibits significant activity in various preclinical models of gut hyperalgesia, indicating its potential to alleviate heightened visceral pain sensitivity. physiology.org
Pharmacological investigations have consistently shown that this compound exerts a peripheral antinociceptive action, comparable to that of other kappa-agonists. capes.gov.brnih.govtandfonline.com Studies in conscious rats have demonstrated that this compound effectively blocks hypersensitive visceral pain by acting on peripheral kappa-opioid receptors. nih.gov This peripheral mechanism is supported by findings where this compound's effects were abolished by subcutaneous administration of kappa-opioid receptor antagonists such as nor-binaltorphimine, as well as by naloxone (B1662785) and naloxone-methiodide. In contrast, intracerebroventricular administration of naloxone did not block this compound's effects, and this compound itself was inactive when administered intracerebroventricularly or intrathecally at doses up to 300 µ g/rat . nih.govcapes.gov.brnih.gov Furthermore, kappa receptor agonists, including this compound, have been shown to reduce the firing rate of mesenteric afferents, contributing to their antinociceptive profile. nih.gov Preclinical models also suggest that kappa opioids can reduce nociceptive responses associated with inflammation, such as colitis. nih.gov
This compound's main effects have been observed at the level of the afferent nerve pathways originating from the gut. It actively alters the processing of visceral sensations along these pathways. capes.gov.brnih.govtandfonline.comresearchgate.net Research indicates that this compound can inhibit the response of decentralized pelvic nerve afferent fibers to colonic distension in rats. tandfonline.comphysiology.org At a cellular level, this compound and other kappa-agonists have been shown to inhibit transient Ca2+ inward currents in the soma of dorsal root ganglion neurons that are activated by mechanical stimuli. tandfonline.com The antinociceptive action of this compound is mediated through capsaicin-sensitive afferent fibers, highlighting its interaction with specific sensory pathways. researchgate.net
By altering the processing of visceral sensations along afferent nerve pathways, this compound consequently impacts the perception of gut stimuli at the brain level. capes.gov.brnih.govtandfonline.comresearchgate.net It has been shown to prevent the expression of c-fos in the spinal cord and various upstream brain structures, including the nucleus tractus solitarius and the paraventricular nucleus of the hypothalamus. This suggests that this compound can prevent neuroplastic changes associated with nociceptive traffic. nih.govresearchgate.net This effect is primarily mediated through capsaicin-sensitive afferent fibers, indicating a peripheral action on visceral afferents that influences central processing. researchgate.net Additionally, this compound has been observed to reduce the inhibition of the RIII reflex induced by gastric distension. The RIII reflex, a musculo-cutaneous reflex, is typically inhibited by visceral stimulation due to the convergence of somatic and visceral afferent pathways, suggesting this compound's role in modulating this convergence. tandfonline.comuva.nl
This compound modifies reflexes induced under various pathological conditions. capes.gov.brnih.govtandfonline.com
Experimental Gut Inflammation: Kappa opioids, including this compound, have demonstrated the ability to reduce nociceptive responses in animal models of gut inflammation, such as colitis. nih.gov
Chemically-Induced Peritonitis: In rats, this compound reversed ileus caused by acetic acid-induced peritonitis. nih.govcapes.gov.brnih.gov This reversal was associated with the prevention of c-fos expression in the spinal cord, which is typically induced by acetic acid peritonitis. nih.govresearchgate.net Peritonitis led to a 57% inhibition of gastric emptying and intestinal transit, which was effectively reversed by subcutaneous administration of this compound at doses ranging from 1-10 mg/kg. nih.gov This restorative action was blocked by subcutaneous naloxone, naloxone-methiodide, or norbinaltorphimine, but not by intracerebroventricular naloxone, further confirming a peripheral site of action. This compound was inactive when administered intracerebroventricularly or intrathecally at doses up to 300 µ g/rat in this context. nih.gov
Post-operative Ileus: this compound has been shown to reverse experimental ileus induced by abdominal surgery (e.g., laparotomy and cecum palpation) in rats. capes.gov.brnih.govtandfonline.comcapes.gov.brnih.gov In these models, this compound restored a normal motility pattern, as assessed by electromyography. capes.gov.brnih.gov This effect was also observed with other kappa-agonists like U-50,488H and was blocked by subcutaneous naloxone, naloxone-methiodide, or nor-binaltorphimine, indicating a kappa-opioid receptor-mediated peripheral action. Notably, mu-agonists such as morphine and fentanyl were found to potentiate ileus in these models. nih.gov
This compound consistently decreases nociceptive reflexes triggered by noxious gut distension in animal models. capes.gov.brnih.govtandfonline.comresearchgate.net It has been shown to reduce nociceptive reflexes induced by gut distension. nih.gov In rats, this compound dose-dependently inhibited the response of decentralized pelvic nerve afferent fibers to colonic distension. tandfonline.comphysiology.org It also reduced visceromotor responses to noxious colorectal distension. uva.nl In an anesthetized rat model of colonic hypersensitivity induced by acetic acid, this compound demonstrated enhanced efficacy. At noxious pain pressure (75 mmHg), this compound at 0.6 and 1 mg/kg intravenously displayed 38% and 54% antinociception, respectively, in acetic acid-treated animals. This resulted in a lower ED50 of 1.15 mg/kg intravenously in acetic acid-treated animals compared to 2.57 mg/kg intravenously in saline-treated control rats. nih.gov
Table 1: Antinociceptive Effect of this compound on Colonic Distension in Anesthetized Rats
| Condition | This compound Dose (mg/kg i.v.) | Antinociception (%) | ED50 (mg/kg i.v.) |
| Saline-treated rats | 0.6 | No effect | 2.57 |
| 1 | No effect | ||
| Acetic acid-treated | 0.6 | 38% | 1.15 |
| 1 | 54% |
This compound has been shown to reverse colonic hypersensitivity induced by acetic acid in conscious rats in a dose-dependent manner. researchgate.netnih.gov In these studies, intracolonic administration of 0.6% acetic acid significantly increased the number of abdominal contractions triggered by colonic distension (23.4 ± 4.1 contractions in irritated rats versus 4.8 ± 1.4 in saline-treated rats). researchgate.netnih.gov this compound effectively reversed this facilitation of colonic pain with an ED50 of 0.67 mg/kg subcutaneously. researchgate.netnih.gov The effect was specifically blocked by the kappa-opioid receptor antagonist, nor-binaltorphimine, but not by low doses of naloxone, further supporting its action at peripheral kappa-opioid receptors. nih.gov This indicates that this compound exhibits enhanced efficacy in pathological situations involving acetic acid-induced colonic hypersensitivity to painful mechanical stimuli. nih.gov
Table 2: Reversal of Acetic Acid-Induced Colonic Hypersensitivity in Conscious Rats
| Compound | ED50 (mg/kg s.c.) |
| This compound | 0.67 |
| U-50,488H | 0.51 |
| Morphine | 0.23 |
Gastrointestinal Motility Regulation in Animal Models
This compound demonstrates significant regulatory effects on gastrointestinal motility across various animal models, primarily through its interaction with peripheral opioid receptors.
Effects on Gastrointestinal Motility in Canine Models
In conscious canine models, this compound has been shown to counteract the inhibition of gastric motility and emptying induced by colonic distension. Administered intravenously at a dose of 50 µg/kg, this compound effectively prevented this distension-induced inhibition wikipedia.orgnih.gov. Further studies in fasted dogs revealed a dose-dependent effect of intravenous this compound on antral motility, with doses of 1 and 2 mg/kg stimulating motility, while a higher dose of 5 mg/kg exhibited an inhibitory effect nih.govwikipedia.org. Across the range of 1 to 5 mg/kg, this compound produced a potent and sustained stimulatory effect on the small intestine, triggering 1 to 4 phases III of the migrating motor complex (MMC) that lasted up to 32 minutes in the duodenum and migrated to the jejunum nih.govwikipedia.org. Oral administration of this compound at 2.5 and 5 mg/kg consistently stimulated both antral and small intestinal motility nih.govwikipedia.org. In fed dogs, intravenous this compound (2 mg/kg) increased antral motility and induced phase III of MMC, replacing the typical postprandial pattern nih.govwikipedia.org.
The mechanism underlying these effects in dogs was confirmed to involve peripheral opiate receptors, as the stimulatory actions of this compound on gastrointestinal motility were inhibited by naloxone (0.3 mg/kg intravenously) and naloxone methylbromide (2 mg/kg intravenously) nih.govwikipedia.org. Conversely, phentolamine, hexamethonium, propranolol, and methysergide (B1194908) did not affect these responses nih.govwikipedia.org. This compound's ability to block colonic distension-induced delays in gastric motility and emptying is specifically mediated via kappa receptors, involving nicotinic ganglionic receptors but not adrenergic pathways or 5-hydroxytryptamine 3 receptors nih.gov. Preclinical observations indicate that this compound exhibits a high distribution to the target organ, with tissue concentrations in the muscle and mucosal layers of the gut exceeding 1 µg/g, while plasma concentrations after oral administration were below the detection limit (<20 ng/g) nih.govwikipedia.org. Additionally, concentrations in gastric juice were 10 to 20 times higher than in plasma after intravenous injection, suggesting drug passage from the blood into the lumen wikipedia.org.
| Animal Model | This compound Dose/Route | Observed Effect on Gastrointestinal Motility | Antagonism/Mechanism |
|---|---|---|---|
| Conscious Dogs | 50 µg/kg IV | Prevents colonic distension-induced inhibition of gastric motility and emptying. wikipedia.orgnih.gov | Blocked by nor-binaltorphimine; acts through kappa receptors. nih.gov |
| Fasted Dogs | 1-2 mg/kg IV | Stimulated antral motility. nih.govwikipedia.org | Inhibited by naloxone and naloxone methylbromide (peripheral opiate site). nih.govwikipedia.org |
| Fasted Dogs | 1-5 mg/kg IV | Sustained and potent stimulatory effect on small intestine, inducing 1-4 phases III of MMC. nih.govwikipedia.org | Inhibited by naloxone and naloxone methylbromide (peripheral opiate site). nih.govwikipedia.org |
| Fasted Dogs | 5 mg/kg IV | Inhibited antral motility. nih.govwikipedia.org | Inhibited by naloxone and naloxone methylbromide (peripheral opiate site). nih.govwikipedia.org |
| Fasted Dogs | 2.5-5 mg/kg Oral | Constantly stimulated both antral and small intestinal motility. nih.govwikipedia.org | Not specified in source, but implied peripheral opiate site. nih.govwikipedia.org |
| Fed Dogs | 2 mg/kg IV | Increased antral motility and induced phase III of MMC in place of postprandial pattern. nih.govwikipedia.org | Inhibited by naloxone and naloxone methylbromide (peripheral opiate site). nih.govwikipedia.org |
Comparative Preclinical Pharmacological Efficacy
This compound's pharmacological efficacy has been evaluated in comparison to other opioid receptor ligands, particularly within the context of antinociceptive assays and receptor selectivity.
Comparison with Other Kappa-Agonists in Antinociceptive Assays
Pharmacological studies indicate that this compound exhibits a peripheral antinociceptive action that is comparable to other kappa-agonists wikipedia.org. In a rat model designed to assess duodenal pain induced by distension, this compound administered intravenously at doses of 1-5 mg/kg produced a dose-dependent inhibition of the cardiovascular reflex, with an ED50 of 1.87 mg/kg mims.com. The selective kappa-opioid receptor antagonist, nor-binaltorphimine (10 mg/kg subcutaneously), effectively abolished the antinociceptive responses to both this compound (5 mg/kg intravenously) and U-50,488H (2 mg/kg intravenously) mims.com. Similarly, U-50,488H was also found to block the colonic distension-induced delay on gastric motility and emptying, mirroring the effects observed with this compound nih.gov. Other kappa opioid receptor agonists, such as enadoline, ADL 10-0101, and ADL 10-0116, have also been shown to produce antinociceptive effects in various animal models nih.gov.
Evaluation of Other Systemic Preclinical Effects
Beyond its primary gastrointestinal and antinociceptive effects, preclinical evaluations of this compound have also touched upon other systemic modulations. This compound has been shown to reduce gastric extension-induced increases in mean arterial pressure (MAP) in a rat model of duodenal acidification-induced gastric hypersensitivity wikipedia.org. This effect on MAP suggests a broader influence on visceral hypersensitivity. The compound also plays a role in altering the processing of visceral sensations along the afferent nerve pathways originating from the gut wikipedia.org. Furthermore, this compound has been reported to have differential effects on diuresis in rats when compared to other kappa agonists guidetoimmunopharmacology.org.
Differential Effects on Diuresis in Rat Models
Preclinical studies in conscious hydrated rats have demonstrated that this compound exhibits distinct effects on water diuresis compared to other known kappa (κ)-opioid receptor agonists. When administered subcutaneously (s.c.) across a dose range of 0.1 to 30 mg/kg, this compound did not induce water diuresis. This lack of diuretic effect persisted even following the administration of low doses of naloxone (0.1 mg/kg s.c.) or nor-BNI (10 mg/kg s.c.), and its impact on electrolyte elimination at 1 mg/kg was inconsistent. invivochem.cn
In contrast, several reference κ-opioid agonists, when administered subcutaneously, consistently induced water diuresis in these rat models. These comparative compounds included bremazocine (B1667778) (0.3-30 micrograms/kg), tifluadom (B1683160) (0.1-3 mg/kg), CI 977 (1-1000 micrograms/kg), (-)-cyclazocine (B29180) (0.01-1 mg/kg), PD 117,302 (0.03-3 mg/kg), U-50,488h (0.25-10 mg/kg), and U-69,593 (0.3-3 mg/kg). invivochem.cn For further comparison, morphine, a mu (µ)-opioid agonist, was observed to inhibit diuresis and electrolyte excretion. invivochem.cn
Further investigations involved intracerebroventricular (icv) administration to assess central effects on urine output. At a dose of 100 micrograms, this compound administered icv showed no effect on urine output. This contrasts with U-50,488h (10-30 micrograms icv) and dynorphin (B1627789) A(1-17) (2.5-10 micrograms icv), both of which induced water diuresis. This compound also did not alter the diuretic effects observed with U-50,488h. invivochem.cn
These findings suggest that this compound acts as an atypical κ-opioid agonist, specifically lacking activity on the κ-opioid receptor subtypes that are known to regulate diuresis. invivochem.cn The characteristic diuretic effects of other κ-opioid receptor agonists are generally attributed to their negative regulation of vasopressin, also known as antidiuretic hormone, with both peripheral and central nervous system-mediated components contributing to this physiological modulation. nih.gov
The differential effects on diuresis observed in rat models are summarized in the table below:
| Compound | Route of Administration | Effect on Diuresis in Rats | Reference |
| This compound | Subcutaneous (s.c.) | No effect | invivochem.cn |
| This compound | Intracerebroventricular (icv) | No effect | invivochem.cn |
| U-50,488h | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| U-50,488h | Intracerebroventricular (icv) | Induced water diuresis | invivochem.cn |
| Bremazocine | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| Tifluadom | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| CI 977 | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| (-)-Cyclazocine | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| PD 117,302 | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| U-69,593 | Subcutaneous (s.c.) | Induced water diuresis | invivochem.cn |
| Dynorphin A(1-17) | Intracerebroventricular (icv) | Induced water diuresis | invivochem.cn |
| Dynorphin A(1-13) | Intracerebroventricular (icv) | No effect | invivochem.cn |
| Dynorphin B(1-13) | Intracerebroventricular (icv) | No effect | invivochem.cn |
| Morphine | Subcutaneous (s.c.) | Inhibited diuresis | invivochem.cn |
Chemical Synthesis and Structural Elucidation Research
Exploration of Advanced Synthetic Chemistry Relevant to Fedotozine
Functional Group Modifications for Pharmacophoric Element Introduction
Detailed information regarding the specific functional group modifications employed during the chemical synthesis of this compound to introduce its pharmacophoric elements is not extensively documented in the available literature. However, in the broader context of κ-opioid receptor (KOR) agonists, the introduction of pharmacophoric structural elements is a critical aspect of their design and synthesis. For instance, in the stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists, such as hydroxylated perhydroquinoxaline 14, pharmacophoric structural elements characteristic of κ receptor agonists are introduced through functional group modifications. researchgate.net This process typically involves a multi-step synthetic route, starting from simpler precursors and building up the complex structure, with strategic modifications at various stages to optimize receptor binding and activity.
Structural Analysis of this compound and its Analogs (excluding basic identification data)
The structural analysis of this compound and its analogs focuses on understanding their three-dimensional arrangement and how this relates to their biological activity. While comprehensive details on the structural analysis specific to this compound are limited in the provided sources, general methodologies and findings for related compounds or KOR agonists are available.
Determination of Relative and Absolute Configurations
This compound possesses a defined stereochemistry, indicated by its IUPAC name, which includes the (2R) configuration: (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine. researchgate.net The determination of relative and absolute configurations of chiral molecules like this compound is crucial for understanding their pharmacological activity, as different stereoisomers can exhibit distinct biological profiles. Common methods for determining absolute stereochemistry include X-ray crystallography of crystalline products or intermediates, especially when derivatized with a reagent containing an asymmetric center of known absolute configuration. google.com Additionally, chiral synthons or chiral reagents can be employed in the synthetic pathway to control the stereochemistry, or racemic mixtures can be resolved using conventional techniques. google.comgoogle.com For example, the relative configuration of a tetrasubstituted cyclohexane (B81311) derivative (2r,5s)-7a and a perhydroquinoxaline 9, which are related to κ receptor agonists, was unequivocally determined by X-ray crystal structure analysis. researchgate.netresearchgate.net
Conformational Analysis Studies
Information specifically detailing conformational analysis studies of this compound is not available in the provided search results. However, the concept of conformational flexibility is highly relevant to ligand-receptor interactions. For κ-opioid receptors, it is understood that multiple active conformations are likely to exist, influencing how different ligands bind and exert their effects. guidetoimmunopharmacology.org Studies on other KOR agonists, such as asimadoline (B1665285) and ICI204448, have utilized techniques like bioluminescence resonance energy transfer (BRET) to measure G protein activation and receptor internalization, which involve conformational changes of the receptor upon ligand binding. nih.govresearchgate.net While these studies focus on the receptor's conformational changes, they indirectly highlight the importance of the ligand's conformation in facilitating these interactions. Understanding the preferred conformations of ligands like this compound in solution and upon binding to the κ-opioid receptor is essential for a complete structure-activity relationship analysis and for future drug design efforts.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Investigations
Elucidation of Structural Determinants for Kappa Opioid Receptor Agonism
The efficacy and selectivity of Fedotozine as a KOR agonist are intrinsically linked to its molecular architecture, including specific functional groups and stereochemical configurations.
Key Functional Groups and Stereochemical Requirements for Activity
This compound's chemical structure is formally known as (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine (free base). When formulated as a tartrate salt, it is designated as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, (2S,3S-tartrate). wikipedia.orgnih.gov The (R) stereochemistry at its chiral center is considered a critical determinant for its pharmacological activity as a KOR agonist. wikipedia.orgresearchgate.net
For arylacetamide KOR agonists, a class to which this compound belongs, specific molecular interactions with the KOR have been hypothesized to govern their recognition and agonistic activity. These interactions include:
Salt Bridge Formation: A crucial interaction involves the formation of a salt bridge between the protonated nitrogen atom of the bound agonist and the carboxylate group of Asp138 within the kappa-opioid receptor. nih.gov
Hydrogen Bonding: A hydrogen bond is hypothesized to form between the carbonyl oxygen of the arylacetamide structure and the hydroxyl group of Tyr312 on the receptor. nih.gov
Hydrophobic Interactions: Hydrophobic interactions play a significant role, established between lipophilic moieties of the ligand (such as the dichlorophenyl group in related arylacetamides like U-50,488) and the surrounding amino acid side chains within the receptor's binding pocket, including Tyr312, Leu224, Leu295, and Ala298. nih.gov
Pi-Stacking: A pi-stacking interaction is also proposed between the phenyl ring of the arylacetamide and the side chain of Tyr312. nih.gov
Relationship between Molecular Structure and κ1A Selectivity
This compound demonstrates a distinct preference for the κ1A subtype of the kappa-opioid receptor. wikipedia.orgbiorxiv.orgnih.gov This selectivity is evidenced by its high affinity for the κ1A site, in contrast to its low affinity for the κ1B site (which corresponds to the cloned KOR). science.gov This differential binding suggests that specific structural features of this compound are uniquely recognized by the κ1A subtype, contributing to its selective agonism. However, the precise molecular structural determinants that confer this specific κ1A selectivity for this compound are not extensively elucidated in available research.
Design Principles for Functionally Selective Kappa Opioid Receptor Agonists
The development of KOR agonists has increasingly focused on achieving functional selectivity, particularly G-protein biased agonism, to mitigate undesirable side effects associated with balanced agonism.
Structural Modifications Influencing G-protein Signaling Bias
Kappa opioid receptors, like other G protein-coupled receptors (GPCRs), can activate distinct intracellular signaling pathways, primarily G-protein signaling and β-arrestin recruitment. biorxiv.orgresearchgate.netfrontiersin.org G-protein biased KOR agonists are highly sought after in drug design because they are believed to mediate therapeutic effects, such as analgesia and anti-pruritic actions, with a reduced propensity for adverse effects like dysphoria, aversion, and sedation, which are often linked to β-arrestin recruitment. biorxiv.orgnih.govjaypeedigital.com
While this compound's specific signaling bias (G-protein vs. β-arrestin) is not explicitly characterized in the provided information, the arylacetamide scaffold, to which this compound belongs, is known to encompass ligands exhibiting a range of signaling biases, including both G-protein and β-arrestin biased profiles. frontiersin.org This indicates that structural modifications within this chemical class can indeed influence the preferential activation of one signaling pathway over another. Insights into achieving G-protein bias in KOR agonists come from studies involving related compounds. For example, cryo-electron microscopy (cryo-EM) studies of KOR-Gᵢ signaling complexes with agonists like nalfurafine (B1239173) (a G-protein biased agonist) and U-50,488H (a balanced agonist) have revealed distinct ligand binding modes in the activated state. biorxiv.org Furthermore, targeted mutations in the KOR, such as C286⁶.⁴⁷A, have been shown to significantly decrease β-arrestin recruitment, suggesting that specific ligand interactions with these receptor residues could be engineered to promote G-protein bias. biorxiv.org
Strategies to Mitigate β-Arrestin-2 Recruitment Through Structural Design
Beta-arrestin-2 recruitment to activated KORs is a signaling pathway implicated in the manifestation of many undesirable side effects of KOR agonists, including psychotomimetic effects, dysphoria, and sedation. biorxiv.orgnih.govjaypeedigital.com Therefore, a primary strategy in the structural design of novel KOR agonists is to mitigate or minimize β-arrestin-2 recruitment.
The overarching strategy to achieve this mitigation is the development of G-protein biased agonists. biorxiv.orgjaypeedigital.com This involves designing compounds whose structural features preferentially stabilize receptor conformations that favor G-protein coupling and activation, while disfavoring conformations that lead to β-arrestin-2 binding and subsequent signaling. Although specific structural modifications within this compound itself for mitigating β-arrestin-2 recruitment are not detailed, the principle applies broadly to the arylacetamide class. The observation that some arylacetamides exhibit G-protein bias suggests that careful manipulation of their molecular structure can lead to compounds with improved therapeutic profiles by reducing the activation of the β-arrestin-2 pathway. frontiersin.org
Development of Peripherally Restricted Analogues through Structural Modification
This compound is characterized as a peripherally specific KOR agonist. wikipedia.orgbiorxiv.orgnih.gov This peripheral restriction is a deliberate design principle aimed at minimizing centrally mediated side effects, such as dysphoria and sedation, which are commonly associated with KOR activation in the central nervous system (CNS). nih.govgoogle.comfrontiersin.org
Enhancement of Hydrophilicity to Limit Central Nervous System Penetration
A primary strategy employed in the design of peripherally selective KOR agonists is the enhancement of molecular hydrophilicity. wikipedia.orgwikidata.org By increasing a compound's water solubility, its ability to cross the lipophilic blood-brain barrier (BBB) is significantly reduced, thereby limiting its access to the CNS. wikipedia.orgwikidata.org This approach ensures that the therapeutic effects are primarily mediated by KORs located in peripheral tissues, such as the gastrointestinal tract, where this compound was intended to act. tocris.comwikidata.org
This compound is recognized as a peripherally specific KOR agonist, which inherently implies its limited CNS penetration. tocris.com While specific detailed structural modifications of this compound itself directly correlating to an increase in its hydrophilicity and subsequent restriction from CNS penetration are not explicitly detailed in the available literature, its classification as a peripherally acting agent underscores that its chemical structure has been optimized to achieve this characteristic. Studies have indicated that this compound exhibits a relatively low affinity for the cloned KOR1, which corresponds to the kappa 1b subtype found in mouse brain, potentially contributing to its peripheral selectivity. wikipedia.orgwikipedia.org This contrasts with compounds that readily penetrate the brain, such as U-50,488. wikipedia.org
Comparative SAR with Other Peripherally Selective Opioid Ligands
This compound belongs to a class of nonpeptide KOR-selective ligands developed for peripheral action. wikipedia.org Its selectivity and affinity for opioid receptor subtypes have been a subject of comparative SAR investigations with other compounds.
Receptor Binding and Selectivity: In mouse brain membranes, this compound demonstrates a high binding affinity for κ-opioid receptors, with a Ki value of 0.16 nM. mims.com It exhibits high affinity for the κ1a-binding site but lower affinity for the κ1b site. wikipedia.org A study investigating its interaction with opioid receptors in the canine ileum compared this compound (JO-1196) with trimebutine (B1183). The relative affinities for the opioid receptor subtypes were determined as follows:
| Compound | Relative Affinity: Mu (μ) | Relative Affinity: Delta (δ) | Relative Affinity: Kappa (κ) |
|---|---|---|---|
| This compound (JO-1196) | 0.25 | 0.22 | 0.52 |
| Trimebutine | 0.44 | 0.30 | 0.26 |
This data indicates that this compound possesses a higher selectivity for kappa receptors compared to trimebutine in this peripheral tissue model. wikipedia.orgnih.gov
Comparison with Other Peripherally Selective KOR Agonists: this compound is often discussed alongside other peripherally selective KOR agonists, including asimadoline (B1665285) and ADL 10-1010. wikipedia.org
Asimadoline: Similar to this compound, asimadoline is a peripherally selective κ-opioid receptor agonist known for its low blood-brain barrier penetration, which contributes to its lack of CNS-mediated psychotomimetic effects. nih.govwikipedia.orgguidetoimmunopharmacology.org
Peptidic Agonists: Compounds like FE 200665 and FE 200666 represent a class of peptidic KOR agonists that achieve high peripheral selectivity due to their inherently poor CNS penetration. wikipedia.orgcenmed.com Their larger molecular size and peptidic nature contribute to their limited ability to cross the BBB.
U-69,593: This compound is a potent and selective κ1-opioid receptor agonist, frequently used as a standard in KOR activity assays. nih.govwikipedia.org While highly selective for KOR, its CNS penetration characteristics differ from peripherally restricted agents.
U-50,488: Another highly selective κ-opioid agonist, U-50,488, is notable for its ability to readily penetrate the brain, making it a contrasting example to peripherally restricted compounds like this compound. wikipedia.orgwikipedia.org
HS665 and HS666: These are more recent KOR agonists, with HS665 showing high binding affinity (Ki = 0.49 nM) and potency (EC50 = 3.62 nM) towards KOR, and both exhibiting G protein-biased signaling over β-arrestin recruitment, a desirable characteristic for reducing side effects. nih.gov
The development of this compound highlights the ongoing efforts in SAR to design opioid ligands that selectively activate peripheral receptors, thereby maximizing therapeutic benefits while minimizing the centrally mediated adverse effects commonly associated with opioid pharmacology.
Future Research Directions and Advanced Methodological Considerations
Novel Ligand Design and Discovery Paradigms
The development of novel ligands for KORs, especially those with improved therapeutic windows, is a key area of future investigation. This involves sophisticated approaches to drug design and the exploration of diverse chemical structures.
Computational chemistry and rational drug design are becoming indispensable tools in the discovery of new KOR agonists. High-resolution crystal structures of opioid receptors, including the KOR, provide a solid foundation for both experimental and computational studies frontiersin.orgfrontiersin.org. Computer-aided drug design (CADD) is a powerful method for identifying novel lead compounds and elucidating the activation mechanisms of target receptors frontiersin.org.
One approach involves molecular docking studies to predict the conformations of ligands within the KOR binding site and to understand protein-ligand interactions frontiersin.orgnih.gov. This can lead to the identification of pharmacophore models that support the rational design of highly potent and selective KOR agonists. For instance, a common 3D pharmacophore for opioid receptors has been developed, identifying key features like a protonated amine, two hydrophobic groups, and an aromatic group centroid, which can be used to search for novel compounds nih.gov. Homology modeling, using templates like bovine rhodopsin, has also been employed to generate 3D structures of opioid receptors for docking studies frontiersin.org.
The goal is to design KOR agonists that offer effective analgesia with fewer side effects by precisely targeting receptor interactions. Computational modeling can facilitate the design of compounds with G protein-biased activity at KORs, aiming for reduced β-arrestin recruitment, which is often associated with undesirable side effects elifesciences.orgnih.gov.
The concept of biased agonism at opioid receptors, where ligands preferentially activate certain signaling pathways (e.g., G protein signaling) over others (e.g., β-arrestin recruitment), is a significant area of research for developing safer therapeutics frontiersin.orgnih.govmdpi.com. While G protein activation is linked to analgesia, β-arrestin recruitment has been implicated in adverse effects such as tolerance, addiction, dysphoria, and respiratory depression frontiersin.orgnih.govacs.orgmdpi.com.
Researchers are actively exploring new chemical scaffolds to achieve this desired biased agonism at KORs. For example, recent discoveries include novel nonbasic KOR agonists with nanomolar affinity and potency that exhibit a G protein-biased profile, featuring a novel spiro moiety-containing scaffold acs.org. Diphenethylamine scaffolds are also being investigated for their potential to yield potent and selective KOR ligands, including G protein-biased agonists mdpi.com.
The development of G protein-biased kappa agonists is hypothesized to reduce pain and itch while minimizing side effects like anhedonia and psychosis, which have historically limited the clinical development of unbiased KOR agonists frontiersin.org. Various chemical scaffolds, including nalfurafine (B1239173), 22-thiocyanatosalvinorin A (RB-64), mesyl-salvinorin B, and certain triazole and phenethylamine (B48288) derivatives, are being reviewed for their signal bias and preclinical effects frontiersin.org. The challenge lies in correlating the degree of signaling bias to specific pharmacological responses to guide future drug development frontiersin.org.
Methodological Advancements in Preclinical Assessment
Preclinical assessment of compounds like fedotozine relies heavily on sophisticated animal models and advanced analytical techniques to elucidate their mechanisms of action and potential therapeutic applications.
Development and Validation of Refined Animal Models for Visceral Pain and Motility Disorders
The study of visceral pain and motility disorders in preclinical settings has utilized various animal models to mimic human gastrointestinal conditions. This compound has been investigated in models designed to assess its peripheral antinociceptive actions and effects on gut function. capes.gov.brnih.govcaymanchem.comtandfonline.comoup.comjnmjournal.orgfrontiersin.orgpsu.edunih.govnih.govphysiology.orgfrontiersin.org
Key animal models employed include those involving noxious gut distension, such as gastric extension and colonic distension, which are used to trigger nociceptive reflexes. capes.gov.brnih.govcaymanchem.comjnmjournal.orgfrontiersin.orgpsu.eduphysiology.orgfrontiersin.org Experimental inflammation of the gut and chemically-induced peritonitis, often induced by substances like acetic acid, have also been utilized to study this compound's impact on altered visceral sensations. nih.govnih.gov Furthermore, models of post-operative ileus and duodenal acidification-induced gastric hypersensitivity in rats have provided insights into its ability to modify reflexes in pathological conditions. nih.govcaymanchem.comnih.gov
Research findings indicate that this compound effectively decreases nociceptive reflexes elicited by noxious gut distension in various animal models. capes.gov.brnih.gov In canine models, this compound has been shown to stimulate gastrointestinal motility, specifically increasing antral and small intestinal motility and inducing phase III of the migrating motor complex (MMC). tandfonline.comoup.com Moreover, it has demonstrated the capacity to reverse experimental ileus, whether induced by surgery or peritonitis, through its action on peripheral kappa-opioid receptors. nih.gov
Despite robust visceroanalgesic and antihyperalgesic effects observed in several rodent models, the predictive validity of these preclinical visceral pain models for human irritable bowel syndrome (IBS) symptoms has shown inconsistencies. nih.govfrontiersin.org For optimal translation, animal models for functional gastrointestinal disorders (FGIDs) aim to closely reproduce the pathophysiology, often employing mechanical stimuli like balloon distension or chemical stimuli such as intracolonic glycerol (B35011) infusion. psu.edufrontiersin.org Within these models, it is crucial to differentiate between allodynia, characterized by a decreased threshold of sensitivity to distension, and hyperalgesia, which involves an enhanced response to painful stimuli. frontiersin.org
Application of Advanced Imaging and Electrophysiological Techniques in Preclinical Models
Advanced imaging and electrophysiological techniques play a crucial role in enhancing the understanding of opioid receptor function and the neurobiological consequences of opioid exposure in preclinical models.
Advanced Imaging Techniques: Noninvasive imaging modalities, including Positron Emission Tomography (PET), functional Magnetic Resonance Imaging (fMRI), and Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), are increasingly applied to investigate brain activity and neurobiological mechanisms in animal models. nih.govresearchgate.netresearchgate.netstockton.edumdpi.comvumc.org PET and Single Photon Emission Computed Tomography (SPECT) enable the quantitative imaging of opioid receptors in both brain and peripheral organs, facilitating precise pharmacokinetic and pharmacodynamic measurements. researchgate.net Functional MRI has been instrumental in exploring the impact of opioids on neural circuitry, such as the cortico-striatal-thalamo-cortical circuit. researchgate.net The preference for awake imaging over anesthetized imaging in these studies is growing, as anesthesia can significantly alter functional connectivity in the brain. researchgate.net Additionally, advanced ultrasound systems are utilized to assess changes in brain blood flow following opioid administration. stockton.edu
Electrophysiological Techniques: Electrophysiological approaches provide powerful tools for a deeper understanding of how different opioids influence signaling through their receptors and modulate neural circuits involved in processes like pain, respiration, addiction, and feeding. nih.govfrontiersin.org Commonly used electrophysiological measures to study opioid action include the activation of potassium currents, inhibition of calcium currents, and inhibition of neurotransmitter release. nih.gov Whole-cell electrophysiology performed on acute brain slices is a vital method for evaluating the pharmacological properties of novel opioid compounds, including their potency, selectivity, and reversibility. plos.org This technique is particularly valuable for detecting molecular properties that might not be easily identified through conventional heterologous receptor expression systems used for drug screening. plos.org The integration of genetic manipulations, such as optogenetic or chemogenetic approaches, with electrophysiological methods further expands the understanding of opioid receptor signaling at a more granular level. nih.govfrontiersin.org In vitro electrophysiological techniques are considered the "gold standard" for ion channel assays, capable of assessing minute changes in ion channel activity ranging from single receptors to complex neuronal networks. researchgate.net Recent advancements in automated technology have also significantly enhanced the high-throughput capabilities of in vitro electrophysiology, addressing previous limitations imposed by manual methods. researchgate.net
Theoretical Frameworks in Opioid Receptor Pharmacology
The understanding of opioid receptor pharmacology is continuously evolving, with theoretical frameworks providing critical insights into ligand-receptor interactions and their downstream signaling pathways.
Reassessment of Ligand Efficacy and Biased Signaling Concepts
This compound, as a κ1-opioid receptor agonist, interacts with a member of the G protein-coupled receptor (GPCR) superfamily. capes.gov.brnih.govcaymanchem.comwikipedia.orgtandfonline.comunibo.itbiorxiv.orgacs.org Ligand efficacy refers to a compound's ability to activate a receptor and elicit a biological response. A crucial concept in modern opioid pharmacology is biased agonism, also known as functional selectivity. This phenomenon describes ligands that preferentially activate specific signaling pathways over others at a single receptor. unibo.itbiorxiv.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govbiorxiv.orgmdpi.com
For the kappa opioid receptor (KOR), it has been proposed that G protein engagement, rather than β-arrestin interaction, is the preferred signaling pathway to achieve therapeutic effects such as antinociception and antipruritic actions, while mitigating undesirable side effects like dysphoria, sedation, hallucinations, and diuresis. unibo.itbiorxiv.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com Conversely, β-arrestin recruitment is frequently associated with adverse outcomes, including tolerance, addiction, and respiratory depression, particularly in the context of μ-opioid receptors. biorxiv.orgnih.govfrontiersin.orgfrontiersin.orgnih.govbiorxiv.orgmdpi.com
"Balanced" agonists are ligands that activate both G protein and β-arrestin pathways equally, examples of which include endogenous peptides like endomorphins and dynorphins, as well as small-molecule ligands such as fentanyl and salvinorin A. frontiersin.orgnih.gov In contrast, G protein-biased KOR agonists, such as nalfurafine and RB-64, are actively being developed with the aim of minimizing these adverse effects. unibo.itbiorxiv.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov However, there is ongoing debate regarding whether the favorable profiles observed with some putatively biased agonists are attributable to true functional selectivity or simply to lower intrinsic efficacy. biorxiv.org The "bias factor" has been introduced as a quantitative measure to assess the selectivity of agonists, aiding in the determination of their therapeutic index. mdpi.com Structural and computational studies are working to unravel how biased ligands induce specific conformational states in GPCRs, which in turn dictate their differential coupling to signaling effectors. biorxiv.orgnih.gov
Predictive Modeling for Pharmacological Outcomes Based on Structural Properties
The development of novel opioid therapeutics is increasingly supported by computational approaches, particularly predictive modeling based on the structural properties of chemical compounds. These models aim to forecast opioid receptor activity, thereby streamlining the drug discovery process. ebm-journal.orgnih.govbiorxiv.org
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing mathematical relationships between the chemical structure of a compound and its biological activity. whiterose.ac.uk Machine learning and deep learning techniques are extensively employed to develop models capable of predicting opioid receptor binding activity, notably for the μ-opioid receptor (MOR). acs.orgebm-journal.orgnih.govbiorxiv.org These advanced models integrate both ligand-based and structure-based drug discovery strategies. Ligand-based methods utilize molecular descriptors derived from known active compounds, while structure-based methods leverage the three-dimensional protein structures of opioid receptors (δ-, μ-, and κ-opioid receptors) to design and optimize molecules. acs.orgebm-journal.orgbiorxiv.org
To train and validate these predictive models, extensive datasets are curated from publicly available databases such as IUPHAR/BPS Guide to Pharmacology, ChEMBL, and GPCRdb, which contain a wealth of activity data. acs.orgebm-journal.orgwhiterose.ac.uk Molecular docking studies are frequently combined with Ligand-Receptor Contact Fingerprints (LRCFs) to identify key atomic-level interactions between ligands and their target receptors, providing crucial insights into binding mechanisms. nih.govwhiterose.ac.uk The overarching goal of these predictive modeling efforts is to facilitate the rational design and identification of novel opioid analgesics that can achieve therapeutic efficacy while minimizing or avoiding the undesirable side effects associated with traditional opioids. ebm-journal.org Furthermore, techniques like transfer learning are being explored to enhance the precision of bioactivity predictions for various opioid ligands. biorxiv.org
Q & A
Basic Research Questions
Q. How should I formulate a research question to investigate Fedotozine’s mechanism of action in gastrointestinal motility studies?
- Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population: Animal/human models with impaired gastrointestinal motility.
- Intervention: this compound administration at varying dosages.
- Comparison: Placebo or standard therapeutic agents (e.g., prokinetics).
- Outcome: Quantitative motility metrics (e.g., transit time, contractile frequency).
- Time: Short-term vs. longitudinal effects.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What experimental models are appropriate for evaluating this compound’s efficacy in preclinical studies?
- Methodological Guidance :
- In vitro: Isolated tissue assays (e.g., ileum/colon segments) to measure receptor binding or muscle contraction .
- In vivo: Rodent models of postoperative ileus or irritable bowel syndrome, with ethical approval for longitudinal monitoring .
- Validate model relevance by comparing results to human pathophysiology data .
Q. How can I ensure reproducibility in this compound’s pharmacokinetic studies?
- Methodological Guidance :
- Detail protocols for sample preparation, analytical techniques (e.g., HPLC/MS), and calibration curves in the Methods section.
- Include raw data for key parameters (e.g., bioavailability, half-life) in Supplementary Materials to enable replication .
Advanced Research Questions
Q. How should I analyze contradictory data on this compound’s dose-dependent effects in clinical trials?
- Methodological Guidance :
- Perform sensitivity analysis to identify outliers or confounding variables (e.g., patient comorbidities).
- Use Bayesian statistics to model dose-response relationships and quantify uncertainty .
- Compare results with prior studies, highlighting methodological differences (e.g., dosing intervals, endpoint definitions) .
Q. What strategies optimize this compound’s experimental design for receptor-binding studies?
- Methodological Guidance :
- Employ response surface methodology (RSM) to optimize variables (e.g., pH, temperature, ligand concentration).
- Validate binding assays using positive/negative controls (e.g., known agonists/antagonists) and report signal-to-noise ratios .
- Tabulate results with confidence intervals (Table 1):
| Parameter | This compound (10 μM) | Control | p-value |
|---|---|---|---|
| Receptor Occupancy | 72.3% ± 4.1 | 12.8% ± 2.3 | <0.001 |
Q. How can I integrate multi-omics data to explore this compound’s off-target effects?
- Methodological Guidance :
- Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets.
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological processes.
- Address batch effects with ComBat normalization and validate findings using in silico docking studies .
Methodological Considerations for Data Interpretation
Q. What statistical approaches resolve variability in this compound’s therapeutic window across populations?
- Methodological Guidance :
- Apply mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
- Use Monte Carlo simulations to predict optimal dosing regimens .
Q. How should I design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Guidance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
